![molecular formula C9H11NO2 B1281840 3-Amino-4-ethylbenzoic acid CAS No. 5129-23-7](/img/structure/B1281840.png)
3-Amino-4-ethylbenzoic acid
Overview
Description
3-Amino-4-ethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is characterized by an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-ethylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-ethylbenzoic acid to form 3-nitro-4-ethylbenzoic acid, followed by reduction to yield the desired amino compound. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution: Acyl chlorides or alkyl halides are used in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Acylated or alkylated products.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the most significant applications of 3-amino-4-ethylbenzoic acid is in the treatment of retroviral infections, particularly HIV. Research indicates that this compound exhibits antiviral properties by inactivating HIV cultivated in human lymphocytes at concentrations as low as 0.5 mg/L without adversely affecting the lymphocytes themselves . Clinical studies have shown that patients treated with this compound experienced improvements in symptoms associated with AIDS, including weight gain and increased hemoglobin levels. For instance:
- Case Study : A 30-year-old male patient showed a weight increase from 44 kg to 48 kg after treatment with 200 mg of this compound taken three times daily for 14 days. His hemoglobin levels rose from 11.69% to 16% during this period .
Bacteriostatic Effects
In addition to its antiviral properties, this compound also demonstrates bacteriostatic effects, making it useful in treating opportunistic bacterial infections often associated with viral diseases. Its combination with vitamins B12 and C has been explored to enhance its therapeutic efficacy .
Dermatological Formulations
this compound is also utilized in cosmetic formulations due to its skin-conditioning properties. It acts as a stabilizer and thickening agent in various topical products. Recent studies have focused on optimizing its use in formulations to enhance skin hydration and overall effectiveness .
Safety and Regulatory Compliance
The safety profile of this compound has been assessed according to European Union regulations for cosmetic products, ensuring that formulations containing this compound are both safe and effective for consumer use .
Mechanism of Action
The mechanism of action of 3-amino-4-ethylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
3-Amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Aminobenzoic acid: Lacks the ethyl group, making it less hydrophobic.
3-Amino-4-chlorobenzoic acid: Contains a chlorine atom instead of an ethyl group.
Uniqueness: 3-Amino-4-ethylbenzoic acid is unique due to the presence of both an amino group and an ethyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
3-Amino-4-ethylbenzoic acid (AEBA) is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of AEBA, examining its mechanisms, effects, and clinical implications based on diverse research findings.
This compound is an aromatic amino acid derivative, characterized by:
- Molecular Formula : C₉H₁₁N₁O₂
- Molecular Weight : 165.19 g/mol
- Structure : Contains an amino group (-NH₂) and an ethyl group attached to a benzoic acid backbone.
Research indicates that AEBA may exhibit various biological activities, including:
- Antiviral Activity : AEBA has been shown to inactivate HIV cultivated in human lymphocytes at concentrations as low as 0.5 mg/L without adversely affecting the lymphocytes themselves. This suggests a potential role in the treatment of retroviral infections .
- Immunomodulatory Effects : Clinical studies have reported improvements in immune parameters among patients treated with AEBA. For instance, lymphocyte counts increased significantly post-treatment, indicating enhanced immune function .
Clinical Case Studies
Several case studies highlight the therapeutic potential of AEBA:
- Case Study on HIV Treatment :
- Severe Illness Recovery :
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of AEBA:
Safety and Side Effects
Clinical evaluations have shown that AEBA is generally well-tolerated. Reported side effects include mild nausea and occasional vomiting, which were manageable and did not necessitate discontinuation of therapy . Safety studies conducted on various animal models (chickens, rabbits, sheep) corroborate its safety profile.
Properties
IUPAC Name |
3-amino-4-ethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZSVDFDTYGEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499327 | |
Record name | 3-Amino-4-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-23-7 | |
Record name | 3-Amino-4-ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-ethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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